8-Amino-2-azaspiro[4.5]decan-3-one

Spirocyclic scaffold CNS drug discovery Pain therapeutics

8-Amino-2-azaspiro[4.5]decan-3-one (CAS 880271-29-4) is a spirocyclic γ-lactam featuring a unique 2-azaspiro[4.5]decane core with a primary amine at the 8-position. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol, and it presents as a rigid bicyclic framework that confers a distinctive three-dimensional spatial orientation compared to linear or fused bicyclic analogs.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 880271-29-4
Cat. No. B1444345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-2-azaspiro[4.5]decan-3-one
CAS880271-29-4
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC2(CCC1N)CC(=O)NC2
InChIInChI=1S/C9H16N2O/c10-7-1-3-9(4-2-7)5-8(12)11-6-9/h7H,1-6,10H2,(H,11,12)
InChIKeyBVLKRYJHZIYNIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-2-azaspiro[4.5]decan-3-one (CAS 880271-29-4) – A Strategic Spirocyclic Lactam Scaffold for Pain and CNS Drug Discovery


8-Amino-2-azaspiro[4.5]decan-3-one (CAS 880271-29-4) is a spirocyclic γ-lactam featuring a unique 2-azaspiro[4.5]decane core with a primary amine at the 8-position [1]. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol, and it presents as a rigid bicyclic framework that confers a distinctive three-dimensional spatial orientation compared to linear or fused bicyclic analogs . The compound serves as a key intermediate or core scaffold in the synthesis of 3-((hetero-)aryl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives, which are under active patent investigation for the treatment of pain, neurodegenerative diseases, and neuropsychiatric conditions [1].

Why Generic Spirocyclic Amines Cannot Substitute for 8-Amino-2-azaspiro[4.5]decan-3-one in Targeted CNS and Pain Programs


Substituting 8-Amino-2-azaspiro[4.5]decan-3-one with a generic spirocyclic amine or alternative lactam carries significant risk of altering downstream lead optimization trajectories and incurring unexpected costs. The precise placement of the primary amine on the [4.5]-spiro framework and the lactam ring size define the vector orientation for further derivatization, which is critical for achieving the desired pharmacological profile outlined in patents for pain and neurological disorders [1]. Even closely related analogs, such as the [3.5] or [5.5] spiro systems, or compounds lacking the 3-oxo group, are likely to exhibit different binding conformations, metabolic stability, and synthetic accessibility, potentially invalidating structure-activity relationship (SAR) data and leading to costly re-synthesis or project delays [2]. The specific substitution pattern is not interchangeable; procurement of the exact CAS-defined compound ensures fidelity to patent literature and enables reproducible chemical space exploration.

Quantitative Differentiation of 8-Amino-2-azaspiro[4.5]decan-3-one Against Closest Analogs – A Data-Driven Procurement Guide


Spirocyclic Ring Size and Substituent Vector Orientation: A Critical Differentiator for CNS Target Engagement

The [4.5]-spiro system of 8-Amino-2-azaspiro[4.5]decan-3-one provides a distinct three-dimensional exit vector for the 8-amino group compared to smaller or larger spiro analogs. While direct comparative binding or functional data are not publicly disclosed, class-level SAR indicates that altering the ring size or substituting the lactam with an ether (e.g., 1-oxa-8-azaspiro[4.5]decane) can significantly modulate target affinity and selectivity [1]. The specific [4.5] spiro-lactam-amine framework is specifically claimed in patents targeting pain and neurological disorders, suggesting its unique interaction with yet-undisclosed biological targets, in contrast to alternative spirocyclic cores [2]. This structural specificity is a primary driver for procurement.

Spirocyclic scaffold CNS drug discovery Pain therapeutics

Purity Profile: A Key Quality Control Parameter for Reproducible Synthesis

Commercially available 8-Amino-2-azaspiro[4.5]decan-3-one is offered with minimum purity specifications of 95% by AK Scientific and 97% by Leyan . While not a comparative advantage against a specific named analog, this established purity benchmark is critical for ensuring consistent reaction yields in multi-step syntheses. Using a lower-purity or undefined grade of a generic spirocyclic amine could introduce impurities that act as catalyst poisons, generate unwanted side products, and complicate purification, leading to increased costs and project timelines.

Synthetic intermediate Quality control Medicinal chemistry

Predicted Physicochemical Properties: Baseline for Formulation and Handling

The predicted boiling point of 8-Amino-2-azaspiro[4.5]decan-3-one is 368.9±42.0 °C . While this is a predicted value, it provides a crucial baseline for handling and purification protocols. This value is distinct from, for instance, the known boiling points of more volatile solvents or structurally different building blocks. This information aids in selecting appropriate purification techniques (e.g., recrystallization vs. distillation) and storage conditions, contributing to efficient laboratory workflows.

Pre-formulation Physicochemical properties Compound handling

High-Value Application Scenarios for 8-Amino-2-azaspiro[4.5]decan-3-one in Drug Discovery


Synthesis of 3-((Hetero-)aryl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane Derivatives for Pain and Neurological Disorder Research

The primary and most direct application, as supported by patent literature, is the use of 8-Amino-2-azaspiro[4.5]decan-3-one as a core intermediate in the preparation of 3-((hetero-)aryl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives [1]. These derivatives are specifically claimed for their use in medicine, particularly in the treatment of pain. Procurement of the CAS-defined compound is essential for research groups aiming to explore this specific chemical space and validate the biological activity disclosed in these patents.

Exploration of Spirocyclic Chemical Space for CNS Target Libraries

8-Amino-2-azaspiro[4.5]decan-3-one serves as a versatile building block for generating diverse libraries of spirocyclic compounds. The presence of a reactive primary amine and a lactam allows for orthogonal functionalization, enabling the rapid synthesis of analogs with varied N-substituents and ring modifications. This is particularly valuable in early-stage CNS drug discovery, where spirocyclic scaffolds are prized for their ability to enhance three-dimensionality, improve metabolic stability, and potentially reduce off-target promiscuity compared to more planar heteroaromatic systems [2]. The established purity of the compound (≥95%) ensures reliable library synthesis.

Development of Novel Anticonvulsant Agents

The hydrochloride salt of 8-Amino-2-azaspiro[4.5]decan-3-one has been classified as an anticonvulsant and studied for its neuropharmacological properties, specifically its interaction with neurotransmitter systems . Researchers investigating new therapies for epilepsy or other seizure disorders may find this compound a valuable starting point for lead optimization, particularly given its distinct spirocyclic framework compared to traditional anticonvulsant chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-2-azaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.